![molecular formula C20H26N2O3 B2976074 ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 863005-67-8](/img/structure/B2976074.png)
ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule .
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each with its own set of reactants and conditions. The overall yield and efficiency of the synthesis are important considerations. Common methods of synthesis include functional group transformations, formation and breaking of carbon-carbon bonds, oxidation, and reduction .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can provide detailed three-dimensional structures .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions. The conditions under which these reactions occur and the products formed are also part of this analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
This compound, with its complex structure, is likely to be a key intermediate in the synthesis of various pharmaceutical drugs. The presence of a pyrrole ring, which is a common motif in many pharmaceuticals, suggests potential use in the development of drugs with a wide range of therapeutic effects. For instance, pyrrole derivatives are known to exhibit antibacterial, antifungal, and anti-inflammatory properties .
Organic Synthesis Research
The ethyl ester group in the compound suggests its utility in organic synthesis, particularly in esterification reactions where it could be used to introduce the pyrrole moiety into larger, more complex molecules. This can be particularly useful in the synthesis of compounds with potential biological activity .
Material Science
In material science, the benzyl and carbamoyl groups could be involved in the creation of novel polymers with specific properties. These could include increased thermal stability or enhanced electrical conductivity, making them suitable for a range of applications from electronics to biodegradable materials .
Catalysis
The compound could serve as a ligand for metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which is widely used in the formation of carbon-carbon bonds in organic chemistry . The pyrrole ring, in particular, might coordinate with transition metals to facilitate these reactions.
Agricultural Chemistry
Compounds with the pyrrole moiety have been found to possess herbicidal and insecticidal properties. Therefore, this compound could be explored for its potential use in developing new agrochemicals that are more effective and environmentally friendly .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-6-25-20(24)18-14(4)17(15(5)21-18)19(23)22(13(2)3)12-16-10-8-7-9-11-16/h7-11,13,21H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLYWSVBDEWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N(CC2=CC=CC=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

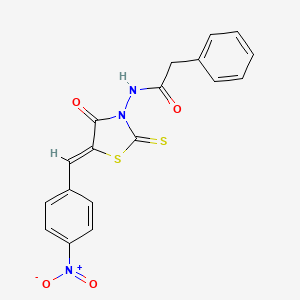

![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)
![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)
![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)
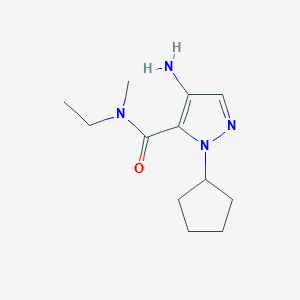

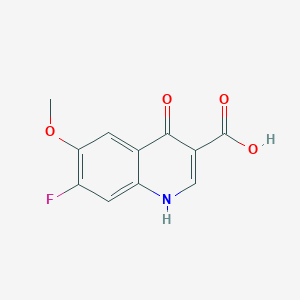
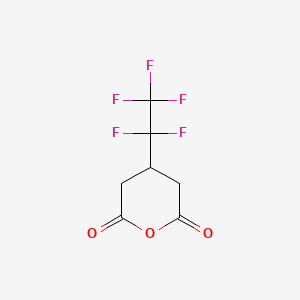
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2976007.png)

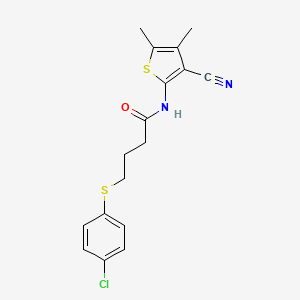
![1-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2976014.png)